![molecular formula C6H7N5O B14647099 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- CAS No. 54557-73-2](/img/structure/B14647099.png)
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- is a heterocyclic compound that belongs to the class of triazolo-triazepines
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydrazine derivatives and suitable aldehydes or ketones.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the fused triazole and triazepine rings. This reaction is often catalyzed by acids or bases and may require specific reaction conditions such as elevated temperatures and controlled pH levels.
Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures and optimizing reaction conditions to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or triazepine rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo-triazepine derivatives, while reduction may produce reduced triazolo-triazepine compounds.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Comparación Con Compuestos Similares
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole: This compound shares a similar triazole-triazole fused ring structure but lacks the triazepine ring.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: This compound features a triazole-tetrazine fused ring system and is studied for its energetic material properties.
1,2,4-Triazolo[4,3-b]pyridazine: This compound contains a triazole-pyridazine fused ring structure and is investigated for its kinase inhibition properties.
The uniqueness of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl- lies in its specific triazole-triazepine fused ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
54557-73-2 |
|---|---|
Fórmula molecular |
C6H7N5O |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
6-methyl-7,9-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one |
InChI |
InChI=1S/C6H7N5O/c1-4-2-5(12)8-6-9-7-3-11(6)10-4/h3H,2H2,1H3,(H,8,9,12) |
Clave InChI |
QKIMXFXCXZOAIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=NN=C2NC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


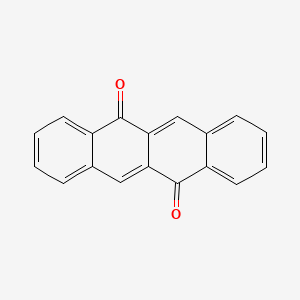
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
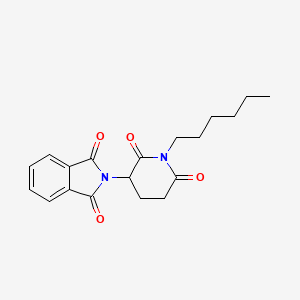

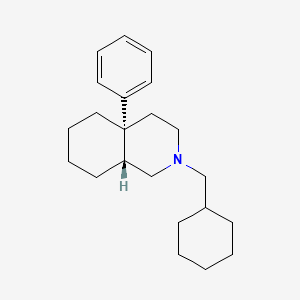
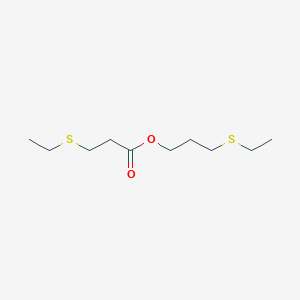

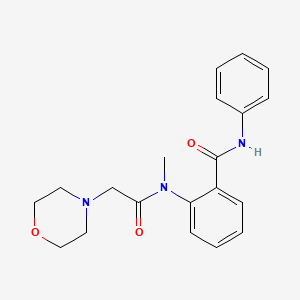
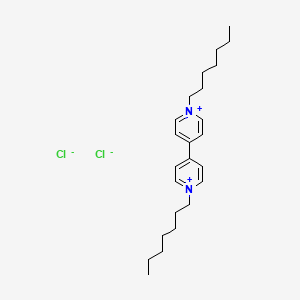
![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
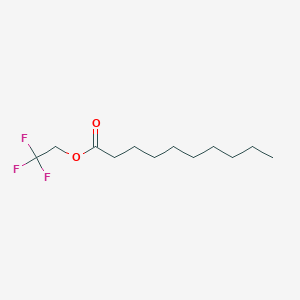
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
